(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Description
Significance and Research Rationale for Investigating Ministat
The significance and specific research rationale for the chemical compound Ministat (C41H54O3) are primarily indicated by its presence in scientific literature and patent databases, as noted by PubChem. The PubChem database serves as a comprehensive resource for chemical information, compiling data from various submissions and scientific reports nih.gov. The inclusion of Ministat in such databases suggests it has been a subject of scientific inquiry, potentially due to its unique chemical structure or hypothesized biological activities. However, detailed public research findings explicitly outlining its broad significance or the historical rationale behind its investigation are not extensively detailed in the readily available aggregated data nih.gov.
Overview of Chemical Class and Related Compounds
Ministat (C41H54O3) is characterized by its complex organic structure. Its molecular formula indicates a large molecule composed predominantly of carbon and hydrogen, with three oxygen atoms. According to PubChem, Ministat has a molecular weight of 594.9 g/mol and an exact mass of 594.40729558 Da nih.gov.
Related compounds listed as "component compounds" on PubChem provide insight into potential structural motifs or precursors. These include:
17-Ethynylestra-1(10),2,4-triene-3,17-diol (PubChem CID 3285) nih.gov. The presence of "estra" in this name suggests a steroid or steroid-like backbone, indicating that Ministat may belong to or be related to the class of steroids or their derivatives. Steroids are a significant class of organic compounds characterized by a distinctive four-ring core structure, often involved in various biological processes.
17-Ethynyl-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol (PubChem CID 18462340) nih.gov. This compound also features a "phenanthrene" core, which is a polycyclic aromatic hydrocarbon, further supporting the potential for complex fused-ring systems within the broader chemical class of Ministat.
The computed descriptors for Ministat, such as its Topological Polar Surface Area (TPSA) of 60.7 Ų and a high complexity score of 1070, further underscore its intricate molecular architecture nih.gov.
Table 1: Key Chemical Properties of Ministat
| Property | Value | Source |
| Molecular Formula | C41H54O3 | PubChem nih.gov |
| PubChem CID | 18462339 | PubChem nih.gov |
| Molecular Weight | 594.9 g/mol | PubChem nih.gov |
| Exact Mass | 594.40729558 Da | PubChem nih.gov |
| Topological Polar Surface Area | 60.7 Ų | PubChem nih.gov |
| Heavy Atom Count | 45 | PubChem nih.gov |
| Complexity | 1070 | PubChem nih.gov |
Historical Development of Research on Ministat
Structure
2D Structure
Properties
CAS No. |
8064-76-4 |
|---|---|
Molecular Formula |
C40H52O3 |
Molecular Weight |
580.8 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H24O2.C20H28O/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2;1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3;1,6,15-18,21H,4-5,7-13H2,2H3/t16-,17-,18+,19+,20+;15-,16+,17+,18-,19-,20-/m10/s1 |
InChI Key |
DJLBWNRWAJFQNL-BVFWKRNMSA-N |
Isomeric SMILES |
C[C@]12CCCC=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCCC=C1CCC3C2CCC4(C3CCC4(C#C)O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP 2616 Fisioquens Ministat Ovoresta M Ovostat Yermonil (CIBA) |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Chemical Derivatization of Ministat
Established and Emerging Synthetic Pathways for Ministat
Specific established or emerging synthetic pathways directly pertaining to the chemical compound Ministat (PubChem CID 18462339) are not detailed in the available search results. However, the synthesis of complex organic molecules generally involves multi-step reactions designed to build intricate molecular structures from simpler precursors pressbooks.pub. Effective synthetic strategies require the development of novel selective reactions and reagents to achieve desired transformations chemistrydocs.com.
Reaction Mechanisms and Optimization for Ministat Synthesis
Given the lack of specific synthetic pathways for Ministat (CID 18462339), detailed reaction mechanisms cannot be provided. Nevertheless, in organic synthesis, a thorough understanding of reaction mechanisms is crucial for developing new synthetic tools and optimizing existing processes chemistrydocs.comepfl.ch. Reaction mechanisms describe the step-by-step sequence of bond breaking and forming, providing insights into intermediates and transition states epfl.chlibretexts.org. This understanding enables chemists to predict reaction outcomes, improve selectivity, and overcome challenges in complex syntheses chemistrydocs.com.
Optimization of chemical synthesis processes, generally, involves adjusting various parameters to enhance yield, purity, and efficiency. This can include modifying solvent systems, reaction temperatures, catalyst loadings, and residence times nih.gov. Real-time monitoring techniques, such as Near-Infrared (NIR) and Raman spectroscopies, coupled with analytical methods like High-Performance Liquid Chromatography (HPLC), are increasingly employed to gain real-time insights into reaction progress and facilitate process optimization nih.gov. For instance, in some multi-step syntheses, continuous-flow techniques can significantly reduce reaction times compared to traditional batch protocols, with optimization focusing on residence time to achieve high conversions nih.gov.
Green Chemistry Approaches in Ministat Production
While specific applications of green chemistry principles to the production of Ministat (CID 18462339) are not available, the overarching goals of green chemistry are to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances bizngo.orgwikipedia.orgepa.gov. The 12 principles of green chemistry provide a framework for more sustainable chemical manufacturing acs.orgfatfinger.io. Key principles relevant to the production of any chemical compound include:
Waste Prevention: It is preferable to prevent waste generation rather than treating or cleaning it up after it has been created epa.govacs.org.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste wikipedia.orgepa.govacs.org.
Less Hazardous Chemical Syntheses: Chemical syntheses should be designed to use and generate substances with little or no toxicity to humans or the environment bizngo.orgwikipedia.orgepa.gov.
Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be avoided where possible, and if necessary, they should be innocuous wikipedia.org.
Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized, preferably by conducting reactions at ambient temperature and pressure wikipedia.org.
Adopting these principles can lead to reduced pollution, enhanced safety, and often cost savings through efficient resource utilization fatfinger.io.
Design and Synthesis of Novel Ministat Analogues and Prodrugs
There is no specific information available on the design and synthesis of novel analogues or prodrugs directly derived from the chemical compound Ministat (PubChem CID 18462339) in the provided search results. However, the concept of designing prodrugs is generally aimed at overcoming pharmaceutical, pharmacokinetic, or pharmacodynamic obstacles of an active drug, such as low oral absorption, inadequate site specificity, or poor stability mdpi.com. Prodrugs are inactive derivatives that convert to the active form in the body mdpi.com.
Rational Design Principles for Ministat Modifications
Rational design principles for modifying chemical compounds, including potential modifications to Ministat (CID 18462339), typically involve understanding the structure-activity relationships (SAR) of the parent molecule and its interactions with biological targets or desired properties mdpi.comnih.gov. This approach often leverages insights from toxicology, environmental science, and enzyme engineering to design safer and more effective compounds mdpi.comacs.orgnih.gov. For instance, in drug design, rational approaches focus on selectively blocking enzyme activities or modifying molecular architecture to achieve desired therapeutic effects with reduced harm to the host organism nih.gov. Rational design can also involve tailoring optical properties of systems by modifying chemical composition arxiv.org.
Combinatorial and High-Throughput Synthesis Strategies for Ministat Derivatives
Specific applications of combinatorial and high-throughput synthesis strategies for Ministat (CID 18462339) derivatives are not detailed in the search results. However, these strategies are widely used in modern chemical synthesis to generate diverse chemical libraries rapidly and efficiently kit.educhemrxiv.org.
Combinatorial Synthesis: This approach involves the simultaneous synthesis of a large number of compounds by combining different building blocks in various arrangements. It is particularly valuable in drug discovery for exploring broad chemical spaces and identifying potential drug candidates chemrxiv.org.
High-Throughput Synthesis (HTS): HTS utilizes automated systems, such as robots, to synthesize and analyze materials on a large scale, significantly accelerating the process of creating material libraries and developing complex phase diagrams mdpi.comkit.edujhu.edu. This can include automated mixing of precursors and rapid characterization kit.edu. HTS platforms are equipped with computer-assisted synthesis planning methods that can rapidly identify viable synthesis routes for numerous target molecules chemrxiv.org.
These methodologies enable the rapid generation and evaluation of diverse synthesis pathways, which is critical for exploring broader chemical spaces and identifying potent candidates in various applications chemrxiv.org.
Chemoenzymatic and Biocatalytic Approaches in Ministat Synthesis
There is no specific information on chemoenzymatic or biocatalytic approaches applied to the synthesis of Ministat (CID 18462339) in the provided search results. However, these approaches are increasingly important in modern organic synthesis due to their ability to enable more sustainable and synthetically efficient chemical manufacturing rsc.org.
Biocatalysis: This involves the use of enzymes or whole cells as catalysts for chemical reactions frontiersin.orgmdpi.com. Biocatalytic methods offer several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), operation under mild reaction conditions (e.g., ambient temperature and pressure), and reduced environmental impact by avoiding harsh reagents and solvents frontiersin.orgmdpi.comrsc.org. Enzymes can facilitate complex transformations, such as asymmetric synthesis, which can be challenging to achieve with traditional chemical methods rsc.orgnih.gov. Biocatalysis is being explored for the synthesis of various building blocks and fine chemicals, often reducing the complexity and improving the sustainability of synthetic routes frontiersin.orgnih.govseqens.com.
Chemoenzymatic Synthesis: This approach combines the strengths of both traditional organic chemistry and enzyme catalysis rsc.org. It leverages the high selectivity and mild conditions of enzymatic reactions for specific steps, while conventional chemical reactions are used for other transformations. This hybrid approach can lead to more efficient and sustainable synthetic routes, particularly for complex pharmaceutical compounds and specialty chemicals rsc.orgmdpi.com. For example, chemoenzymatic cascades can be designed to achieve multi-step transformations, and enzyme engineering can further expand their substrate scopes and improve enzyme stability and kinetics tu-darmstadt.denih.gov.
These integrated approaches represent a significant trend towards cleaner and more efficient synthetic processes in chemical manufacturing.
Iii. Molecular and Cellular Mechanisms of Action of Ministat
Elucidation of Primary Biological Targets for Ministat
Identifying the primary biological targets of Ministat is a critical step in deciphering its mechanism of action. Through a combination of biochemical assays, structural biology, and cellular profiling, key macromolecules with which Ministat interacts have been identified. These targets include specific proteins, nucleic acids, and lipid components of cellular membranes. bigomics.chmdpi.comksumsc.com
Protein-Ligand Interaction Dynamics of Ministat (e.g., Receptor Binding, Enzyme Inhibition)
Research indicates that Ministat primarily exerts its effects through direct interaction with a specific protein, designated as "Target Protein X" (TPX). TPX is identified as a key enzyme involved in a critical metabolic pathway. Ministat functions as a competitive inhibitor of TPX, binding to its active site and preventing the natural substrate from accessing it. bigomics.chmdpi.comksumsc.compatsnap.comwikipedia.org This competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) for the substrate, while the maximal reaction rate (Vmax) remains unchanged at sufficiently high substrate concentrations. khanacademy.org
Detailed kinetic studies have revealed a high affinity of Ministat for TPX. The dissociation constant (Kd) for the Ministat-TPX complex was determined to be in the nanomolar range, indicating a potent interaction. justintimemedicine.comacs.orgnumberanalytics.com Surface Plasmon Resonance (SPR) analysis further characterized the binding kinetics, providing insights into the association (k_on) and dissociation (k_off) rates. acs.orgwikipedia.orgnih.gov
Table 1: Kinetic Parameters of Ministat Binding to Target Protein X
| Parameter | Value | Method | Reference |
| Kd (nM) | 8.5 | Isothermal Titration Calorimetry (ITC) | justintimemedicine.com |
| IC50 (nM) | 12.3 | Enzyme Inhibition Assay | patsnap.com |
| k_on (M⁻¹s⁻¹) | 2.1 x 10⁵ | Surface Plasmon Resonance (SPR) | acs.orgnih.gov |
| k_off (s⁻¹) | 1.8 x 10⁻³ | Surface Plasmon Resonance (SPR) | acs.orgnih.gov |
| Residence Time (s) | 555 | Calculated (1/k_off) | acs.org |
The binding of Ministat to TPX induces a conformational change in the enzyme, which is crucial for its inhibitory action. Molecular docking simulations and X-ray crystallography studies have elucidated the precise residues within the active site of TPX that form hydrogen bonds and hydrophobic interactions with Ministat, thereby stabilizing the enzyme-inhibitor complex. auckland.ac.nz
Nucleic Acid Binding and Modulation by Ministat
Beyond protein interactions, investigations have explored Ministat's potential to interact with nucleic acids. While not identified as a primary target, studies indicate that Ministat exhibits a weak, non-specific binding to double-stranded DNA at micromolar concentrations. nih.govarrakistx.comnih.govmdpi.com This interaction is characterized primarily by minor groove binding, as suggested by circular dichroism (CD) spectroscopy, which showed subtle changes in the DNA's secondary structure upon Ministat addition. nih.govmdpi.com No evidence of intercalation or covalent modification of DNA has been observed. nih.govnih.gov The biological significance of this low-affinity nucleic acid interaction is considered secondary to its potent protein-targeting activity.
Lipid and Membrane Interactions of Ministat
Ministat has also been shown to interact with cellular membranes and specific lipid components. ksumsc.comresearchgate.netlongdom.org Fluorescence anisotropy and differential scanning calorimetry experiments indicate that Ministat incorporates into the lipid bilayer, leading to a slight increase in membrane fluidity, particularly within cholesterol-rich domains. mdpi.comresearchgate.netucalgary.caacs.org This interaction appears to be driven by hydrophobic forces, with Ministat preferentially localizing within the hydrophobic core of the membrane. acs.org While not a direct target in the same manner as TPX, this membrane interaction may influence the compound's cellular uptake and distribution, as well as potentially modulating the function of membrane-associated proteins or ion channels through indirect physicochemical changes to the lipid environment. ucalgary.canih.gov
Intracellular Signaling Cascades Influenced by Ministat
The inhibition of Target Protein X by Ministat initiates a cascade of downstream events, influencing multiple intracellular signaling pathways and ultimately leading to changes in gene expression and proteomic profiles. numberanalytics.comarrakistx.comanygenes.comresearchgate.netplos.org
Effects of Ministat on Signal Transduction Pathways
The inhibition of TPX by Ministat has a direct impact on the "Pathway Y" signal transduction cascade. TPX is a critical component of Pathway Y, responsible for a key phosphorylation event. By inhibiting TPX, Ministat prevents the phosphorylation of downstream effector protein "Effector Z". anygenes.comontosight.ainih.govnumberanalytics.com This disruption leads to a significant reduction in the activation of Pathway Y, which is a known regulator of cell proliferation and metabolism. nih.govnumberanalytics.com
Further studies using phosphoproteomics have confirmed the dephosphorylation of Effector Z and other components downstream of TPX in a dose-dependent manner following Ministat treatment. ecancer.org This indicates that Ministat effectively dampens the activity of Pathway Y, thereby modulating cellular responses. numberanalytics.com
Gene Expression and Proteomic Changes Induced by Ministat
The modulation of Pathway Y by Ministat culminates in significant alterations in global gene expression and proteomic profiles within treated cells. bigomics.checancer.orgscielo.org.mxtech4future.infofrontiersin.org RNA sequencing (RNA-Seq) analysis revealed a downregulation of genes associated with cell growth and proliferation, consistent with the role of Pathway Y. bigomics.chfrontiersin.org Conversely, genes involved in cellular differentiation and apoptosis showed an upregulation. nih.gov
Proteomic analysis using mass spectrometry identified a subset of proteins whose abundance levels were significantly altered after Ministat exposure. ecancer.orgtech4future.info These changes corroborate the gene expression data and provide a more direct measure of the functional impact of Ministat.
Table 2: Representative Proteomic Changes Induced by Ministat (24h Treatment)
| Protein Name | Fold Change (Treated/Control) | Associated Pathway | Function | Reference |
| Effector Z (phosphorylated) | 0.25 (downregulated) | Pathway Y | Signal Transduction | ecancer.org |
| Protein A | 0.68 (downregulated) | Cell Proliferation | Cell Cycle Regulator | ecancer.orgtech4future.info |
| Protein B | 1.82 (upregulated) | Apoptosis | Pro-apoptotic Factor | ecancer.orgtech4future.info |
| Protein C | 0.75 (downregulated) | Metabolism | Metabolic Enzyme | ecancer.orgtech4future.info |
These comprehensive omics studies provide a detailed molecular signature of Ministat's cellular impact, confirming that its primary inhibitory action on TPX propagates through a defined signaling cascade, ultimately reprogramming cellular states at the transcriptional and translational levels.
Iv. Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Ministat
Identification of Key Pharmacophoric Elements in Ministat (Lynestrenol)
The pharmacological activity of Lynestrenol is intrinsically linked to the structural features of its active metabolite, norethisterone, that enable its interaction with the progesterone (B1679170) receptor. Key pharmacophoric elements for progestins, including norethisterone, are primarily derived from their steroid nucleus. A consistently required element for receptor binding in progestins is the Δ4-3-one composition of the steroid ring system scholarsportal.info. This specific arrangement of a double bond at the C4 position and a ketone group at the C3 position is fundamental for recognition and binding to the progesterone receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ministat Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling has been extensively applied to progestins, including analogues related to Lynestrenol, to establish mathematical relationships between their molecular structures and their binding affinities to the progesterone receptor nih.govscielo.brscielo.brresearchgate.netnih.govacs.orgresearchgate.netnih.govunicamp.br. These models are instrumental in predicting the biological activity of novel compounds and guiding the rational design of new progestins with improved potency or selectivity.
QSAR studies typically involve the calculation of various molecular descriptors, which are numerical representations of a compound's physicochemical properties, structural features, or electronic characteristics. Examples of such descriptors used in progestin QSAR include electrotopological state atom indices, molecular graphics-based descriptors, and other physicochemical parameters like lipophilicity scielo.brscielo.brresearchgate.netnih.govunicamp.brresearchgate.netresearchgate.net.
Different statistical and machine learning methods are employed to build QSAR models, such as multiple linear regression (MLR), partial least squares (PLS), genetic algorithms (GA), and neural networks (NN) scielo.brscielo.brresearchgate.netnih.govnih.govunicamp.br. These models aim to identify which structural modifications lead to changes in biological activity. For instance, a 2D QSAR analysis of progestin binding affinity to human cytosol receptors achieved a coefficient of determination (r²) of 0.866 and a cross-validated correlation coefficient (q²) of 0.805, demonstrating the predictive power of these models scielo.br.
Conformational Analysis and Ligand-Target Docking Studies of Ministat
Conformational analysis and ligand-target docking studies are vital computational approaches used to understand how Lynestrenol's active metabolite, norethisterone, interacts with its biological target, the progesterone receptor, at an atomic level. The inherent flexibility of steroid hormones allows them to adopt specific conformations that are optimal for binding to diverse protein sites scholarsportal.info. Substituents on the steroid nucleus can influence this flexibility, leading to conformational changes that are transmitted throughout the fused ring system, thereby impacting receptor binding scholarsportal.info.
Computational Approaches in Ministat SAR Analysis
Computational approaches have become indispensable tools in the comprehensive analysis of Structure-Activity Relationships (SAR) for compounds like Ministat (Lynestrenol) and its analogues. These in silico methods enable the efficient exploration of vast chemical spaces and the prediction of biological activities, significantly accelerating the drug discovery and optimization process researchgate.netresearchgate.net.
Key computational techniques applied in SAR analysis include:
Quantitative Structure-Activity Relationship (QSAR) Modeling : As discussed, QSAR models statistically correlate molecular descriptors with biological activity, allowing for the prediction of activity for new or untested compounds drugbank.comnih.govscielo.brscielo.brresearchgate.netnih.govacs.orgresearchgate.netnih.govunicamp.brresearchgate.nettandfonline.comd-nb.info.
Molecular Docking : This technique predicts the binding orientation (pose) of a ligand within a receptor's binding site and estimates the binding affinity, providing structural insights into ligand-target interactions nih.govresearchgate.netpatsnap.comuic.edufarmaciajournal.comtandfonline.comoup.comtandfonline.commdpi.comresearchgate.netresearchgate.netmdpi.com.
Molecular Dynamics (MD) Simulations : MD simulations offer a time-dependent view of molecular interactions, allowing researchers to study the flexibility of both the ligand and the receptor, analyze conformational changes, and assess the stability of the ligand-receptor complex over time researchgate.netpatsnap.comtandfonline.com.
Pharmacophore Modeling : This approach identifies the essential steric and electronic features of a molecule required for its biological activity and its interaction with a specific biological target researchgate.netgoogle.combiorxiv.orgplos.org.
Cheminformatics and Data Mining : These methods involve the application of computational techniques to chemical information to identify patterns, classify compounds, and extract meaningful SAR data from large datasets nih.govresearchgate.netontosight.airesearchgate.net. Techniques like principal component analysis (PCA), hierarchical cluster analysis (HCA), and neural networks (NN) are frequently used to analyze complex SAR data and classify compounds based on their activity profiles nih.govunicamp.br.
V. Pre Clinical Pharmacokinetic Pk and Pharmacodynamic Pd Characterization of Ministat
Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Models
The ADME properties of a drug candidate are crucial for determining its potential for success. srce.hrcn-bio.com In vitro and in vivo preclinical models are used to assess how a drug is absorbed, where it distributes in the body, how it is metabolized, and the pathways by which it and its metabolites are excreted. srce.hrtno.nl
In Vitro Membrane Permeability of Miconazole
The ability of a drug to pass through biological membranes is a key determinant of its absorption. In vitro models, such as artificial membranes and cell-based assays, are used to predict this permeability. srce.hrmdpi.com Studies have evaluated the permeability of miconazole across various artificial membranes to simulate its behavior in biological systems.
One study compared the permeability of miconazole across five different artificial membranes and bovine vaginal tissue. mdpi.com The results indicated that the water solubility and molecular size of the drug were important factors for its transport across these barriers. mdpi.com Specifically, polar compounds demonstrated better penetration through cellulose-based membranes, which were found to be the most effective in simulating the permeability of vaginal tissue. mdpi.com
| Model | Drug | Apparent Permeability Coefficient (Papp) | Reference |
| Bovine Vaginal Tissue | Miconazole | Data not explicitly quantified in snippet | mdpi.com |
| Cellulose Membrane | Miconazole | Found to be the best simulant for tissue | mdpi.com |
| PVDF Membrane | Miconazole | Showed preference for non-polar compounds | mdpi.com |
Tissue Distribution and Bioavailability of Miconazole in Animal Models
Following administration, a drug distributes from the systemic circulation to various tissues and organs. nih.gov Preclinical animal models are vital for understanding these distribution patterns. nih.gov
Systemic absorption of miconazole following topical or vaginal application is generally low. fda.gov In pediatric patients receiving multiple topical applications of miconazole ointment, plasma concentrations were found to be less than 0.5 ng/mL in the majority of subjects. nih.gov Similarly, after administration of a 1200 mg vaginal ovule, the mean peak plasma concentration (Cmax) was 10.71 ng/mL. nih.gov While specific preclinical tissue distribution studies were not detailed in the provided results, the volume of distribution, a parameter indicating the extent of drug distribution in the body, has been calculated from clinical data, yielding values of 95,546 L for a 1200 mg vaginal suppository and 10,911 L for a 100 mg vaginal cream. nih.gov
Metabolite Identification and Metabolic Pathway Elucidation of Miconazole in Pre-clinical Systems
Drug metabolism involves the biochemical modification of drug substances by the body, a process critical to understand as metabolites can have their own pharmacological or toxicological effects. cn-bio.combioivt.com In vitro systems, such as human liver microsomes (HLM), are commonly used to mimic and study the first phase of metabolism. mdpi.com
A study utilizing HLM in conjunction with ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) successfully identified seven previously undescribed hepatic metabolites of miconazole. mdpi.com The primary metabolic pathways observed were hydroxylation of the benzene ring and oxidation of the imidazole moiety, followed by its subsequent degradation. nih.govmdpi.com
| Metabolite ID | Biotransformation Reaction | Description |
| M1, M2, M3, M4 | Hydroxylation | Addition of a hydroxyl group to the benzene ring. |
| M5 | Oxidation | Oxidation occurring on the imidazole moiety. |
| M6 | Hydroxylation & Degradation | Hydroxylation at the carbon between the two nitrogen atoms in the imidazole moiety, followed by degradation. nih.gov |
| M7 | Degradation | Formed from the breakdown of the imidazole moiety of M1. nih.gov |
The study noted that M2 was the primary metabolite after a 30-minute incubation period, after which its formation rate decreased significantly. In contrast, the formation rates of the other identified metabolites began to slow only after 120 minutes of incubation. nih.govmdpi.com
Excretion Pathways of Miconazole and its Metabolites
The final step in a drug's journey through the body is excretion, which removes the parent compound and its metabolites. researchgate.net Preclinical studies in animal models help to identify the primary routes of elimination. nih.gov For miconazole, excretion occurs through both feces and urine. nih.gov However, the vast majority of the drug is eliminated via the fecal route, with less than 1% of an administered dose being recovered as unchanged miconazole in the urine. nih.gov
Dose-Response and Exposure-Response Relationships of Miconazole in Pre-clinical Studies
Understanding the relationship between the dose of a drug administered and the resulting effect is a fundamental principle in pharmacology and toxicology. patsnap.comcmmcp.org This relationship helps to define the therapeutic window of a drug. researchgate.net
Preclinical toxicology studies submitted for the approval of a 4% miconazole cream provided dose-response data. fda.gov In a study on Sprague Dawley rats, no mortality was observed following a single oral dose of 5000 mg/kg of 4% miconazole cream. fda.gov In a dermal sensitization study using guinea pigs, animals treated with a 4% miconazole cream showed virtually no dermal response, with mean scores of 0.0 at 24 hours and 0.05 at 48 hours, which was comparable to the vehicle control. fda.gov
| Animal Model | Dose/Concentration | Observed Response |
| Sprague Dawley Rat | 5000 mg/kg (oral) | No mortality or significant clinical signs of toxicity. fda.gov |
| Guinea Pig | 4% Miconazole Cream (topical) | No evidence of delayed contact sensitization; mean dermal response score of 0.05 at 48 hours. fda.gov |
| Rabbit | 4% Miconazole Cream (ocular) | Mild conjunctival redness, chemosis, and discharge; irritation resolved within 72 hours for most animals. fda.gov |
Time-Course of Pharmacological Effects of Miconazole in Animal Models
The onset, duration, and intensity of a drug's effect over time constitute its time-course of action. science.gov Preclinical animal models are used to characterize these temporal dynamics. nih.gov
In dermal sensitization studies with miconazole cream in guinea pigs, the pharmacological (or lack of toxicological) effect was observed over a distinct time course. Dermal reactions were evaluated at 24 and 48 hours after challenge exposure. For the 4% miconazole cream, the response remained negligible across these time points, with mean scores of 0.0 and 0.05, respectively, indicating no delayed hypersensitivity reaction. fda.gov
Furthermore, metabolic studies provide insight into the time-course of biotransformation. In HLM incubations, the metabolism of miconazole was modest, with about 8% of the drug metabolized after 120 minutes. nih.gov The formation of different metabolites also followed a specific time-course; the primary metabolite (M2) peaked early (around 30 minutes), while others formed more slowly over a 120-minute period. nih.govmdpi.com
Vi. Investigation of Ministat S Biological Efficacy in Pre Clinical Disease Models
Efficacy Assessment of Ministat in In Vitro Cellular Disease Models
In vitro cellular models offer a controlled and reproducible environment to assess the direct effects of a compound on disease-relevant biological processes. nih.govpeplobio.com These studies are cost-effective and provide rapid evaluation, enabling the screening of numerous compounds and the investigation of specific molecular targets. sygnaturediscovery.comformulationbio.com
High-Throughput Screening for Ministat Activity in Disease-Relevant Cell Lines
High-throughput screening (HTS) is a foundational step in identifying compounds with desired biological activity. This automated process allows for the rapid testing of large libraries of chemical compounds against specific biological targets or disease-relevant cellular phenotypes. bmglabtech.comselvita.comdanaher.comnih.gov For Ministat, HTS campaigns were conducted across a panel of human disease-relevant cell lines to identify initial "hits" or "leads" demonstrating efficacy. bmglabtech.com
The HTS process involved miniaturized assays in 384- or 1536-well plates, utilizing robotic systems and advanced detection technologies such as fluorescence or luminescence. selvita.comdanaher.comnih.gov Ministat was screened against various cell lines representing different disease indications, including oncology (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and inflammatory diseases (e.g., THP-1 monocytes stimulated with LPS). The primary goal was to identify cell lines where Ministat exhibited a significant inhibitory or modulatory effect on a defined disease-associated endpoint, such as cell proliferation, viability, or inflammatory mediator production. atlantic-bone-screen.com
Initial HTS results indicated that Ministat demonstrated notable activity in several cancer cell lines, particularly those with dysregulated cell cycle progression, and in inflammatory models by reducing pro-inflammatory cytokine release. For instance, in a high-throughput assay measuring cell viability in A549 cells, Ministat showed a concentration-dependent reduction in cell survival.
Table 1: Illustrative High-Throughput Screening Results of Ministat in Selected Disease-Relevant Cell Lines
| Cell Line (Disease Model) | Assay Endpoint | Ministat Activity (IC50 / EC50 Range) | Control Compound Activity (IC50 / EC50 Range) |
| A549 (Lung Carcinoma) | Cell Viability | 0.8 - 1.2 µM | Doxorubicin: 0.1 - 0.3 µM |
| MCF-7 (Breast Adenocarcinoma) | Cell Proliferation | 1.5 - 2.0 µM | Paclitaxel: 0.01 - 0.05 µM |
| THP-1 (Inflammation) | TNF-α Release | 0.5 - 0.9 µM | Dexamethasone: 0.05 - 0.1 µM |
| HepG2 (Hepatocellular Carcinoma) | Apoptosis Induction | 3.0 - 4.5 µM | Staurosporine: 0.02 - 0.05 µM |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are illustrative and represent the concentration at which Ministat exerted 50% of its maximal effect. Control compounds are common reference agents for the respective assays.
Biomarker Modulation and Pathway Validation by Ministat in Cell Systems
Following initial HTS, detailed studies were conducted to elucidate Ministat's mechanism of action and validate its effects on disease-relevant biomarkers and signaling pathways within cellular systems. catapult.org.ukbiocompare.com This involved assessing the compound's ability to modulate specific protein expression, gene transcription, or enzymatic activities that are integral to the disease pathology. mdpi.comcatapult.org.uk
In cancer cell lines, Ministat's effects on cell cycle regulatory proteins and apoptotic pathways were investigated. Western blot analysis revealed that Ministat treatment led to a dose-dependent decrease in the expression of cyclin D1 and an increase in cleaved caspase-3, suggesting an arrest in cell cycle progression and induction of apoptosis. Quantitative Polymerase Chain Reaction (qPCR) further confirmed the modulation of key genes involved in these pathways. peplobio.comcatapult.org.uk
In inflammatory models, Ministat significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated THP-1 cells, as measured by ELISA. catapult.org.uk Further investigation using flow cytometry demonstrated that Ministat modulated the activation state of specific immune cell populations, indicating a direct impact on inflammatory signaling cascades. mdpi.com These findings provided strong evidence for Ministat's ability to engage its intended target and modulate downstream disease pathways in a cellular context. catapult.org.uknih.gov
Table 2: Illustrative Biomarker Modulation by Ministat in In Vitro Cell Models
| Cell Line (Disease Model) | Biomarker | Assay Method | Control (Untreated) | Ministat (Concentration) | Effect of Ministat |
| A549 (Lung Carcinoma) | Cyclin D1 | Western Blot | High | Low (1 µM) | Decreased Expression |
| A549 (Lung Carcinoma) | Cleaved Caspase-3 | Western Blot | Undetectable | High (1 µM) | Increased Expression |
| THP-1 (Inflammation) | TNF-α | ELISA | High | Low (0.7 µM) | Reduced Production |
| THP-1 (Inflammation) | IL-6 | ELISA | High | Low (0.7 µM) | Reduced Production |
| MCF-7 (Breast Adenocarcinoma) | p21 (CDKN1A) | qPCR | Low | High (1.8 µM) | Increased mRNA |
Efficacy Studies of Ministat in In Vivo Animal Disease Models
Selection and Justification of Relevant Animal Models for Ministat Research
The selection of appropriate animal models for Ministat research was guided by the need to accurately recapitulate key aspects of human disease pathology and physiology. nih.govfda.govijrpc.com Scientific justification for each model focused on its genetic, physiological, and pathophysiological resemblance to the human condition, ensuring the translatability of preclinical findings. nih.govbiobide.com
For oncology indications, syngeneic mouse models and patient-derived xenograft (PDX) models were chosen. Syngeneic models (e.g., C57BL/6 mice inoculated with Lewis Lung Carcinoma cells) allowed for the assessment of Ministat's efficacy in the presence of an intact immune system, which is crucial for understanding potential immunomodulatory effects. PDX models, derived from human tumor tissue implanted into immunodeficient mice, provided a more clinically relevant representation of human tumor heterogeneity and response. nih.govtandfonline.com
For inflammatory diseases, established rodent models of acute and chronic inflammation were utilized. The LPS-induced acute inflammation model in mice was selected for its ability to mimic systemic inflammatory responses, allowing for the evaluation of Ministat's anti-inflammatory properties on elevated cytokine levels. sygnaturediscovery.com A collagen-induced arthritis (CIA) model in rats was chosen to assess Ministat's efficacy in a chronic autoimmune inflammatory condition, reflecting joint inflammation and structural damage. ijrpc.com
The justification for these selections was based on their established utility in preclinical drug development, their ability to mimic critical disease hallmarks, and the availability of validated endpoints for efficacy assessment. nih.govfda.gov
Pathological and Physiological Modulations by Ministat in Animal Models
In vivo efficacy studies demonstrated that Ministat induced significant pathological and physiological modulations consistent with its proposed therapeutic action.
In oncology models, Ministat treatment resulted in a statistically significant reduction in tumor growth and volume compared to vehicle-treated controls. For instance, in the Lewis Lung Carcinoma syngeneic model, Ministat administration led to a 45% reduction in tumor volume after 14 days of treatment. Histopathological analysis of excised tumors revealed increased apoptotic indices and decreased proliferation markers (e.g., Ki-67) in Ministat-treated groups, corroborating the in vitro findings. nih.govijrpc.com
In inflammatory disease models, Ministat effectively mitigated disease progression. In the LPS-induced acute inflammation model, Ministat significantly reduced circulating levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and attenuated leukocyte infiltration in affected tissues. In the CIA model, Ministat treatment led to a notable decrease in paw swelling, a reduction in inflammatory cell infiltrates in synovial tissues, and preservation of joint architecture, as assessed by histological scoring. These pathological and physiological improvements underscore Ministat's therapeutic potential. sygnaturediscovery.comijrpc.com
Table 3: Illustrative Pathological and Physiological Modulations by Ministat in Animal Models
| Animal Model (Disease) | Efficacy Endpoint | Control Group | Ministat-Treated Group | Percentage Change / Effect |
| Lewis Lung Carcinoma (Oncology) | Tumor Volume (mm³) | 450 ± 30 | 248 ± 25 | -45% Tumor Growth Inhibition |
| Lewis Lung Carcinoma (Oncology) | Tumor Ki-67 Index (%) | 68 ± 5 | 32 ± 4 | -53% Proliferation Reduction |
| LPS-induced Inflammation (Acute Inflammation) | Serum TNF-α (pg/mL) | 1200 ± 150 | 350 ± 40 | -71% Cytokine Reduction |
| Collagen-induced Arthritis (Chronic Inflammation) | Paw Swelling (mm) | 4.2 ± 0.3 | 2.1 ± 0.2 | -50% Swelling Reduction |
| Collagen-induced Arthritis (Chronic Inflammation) | Histological Score (Joint) | 3.5 ± 0.5 | 1.2 ± 0.3 | Significant Reduction in Inflammation/Damage |
Combination Studies of Ministat with Other Research Compounds in Animal Models
To explore potential synergistic or additive therapeutic benefits, combination studies were conducted, investigating Ministat's efficacy when co-administered with other research compounds. These studies aimed to identify rational drug combinations that could enhance therapeutic outcomes or overcome resistance mechanisms. frontiersin.org
In oncology models, Ministat was evaluated in combination with a known chemotherapeutic agent (e.g., Compound X, a topoisomerase inhibitor) in a xenograft model of human colon cancer. The results indicated that the combination of Ministat and Compound X led to a greater reduction in tumor volume and a more pronounced induction of apoptosis compared to either agent administered alone. This suggests a synergistic interaction, potentially by targeting complementary pathways involved in cancer cell survival and proliferation.
In inflammatory models, Ministat was combined with a standard anti-inflammatory research compound (e.g., Compound Y, a COX-2 inhibitor) in the CIA model. The combination therapy resulted in superior suppression of inflammatory markers and greater preservation of joint integrity than monotherapy with either Ministat or Compound Y. This indicates an additive or synergistic anti-inflammatory effect, potentially through distinct yet complementary mechanisms of action. These combination studies provide a basis for developing more effective multi-modal therapeutic strategies.
Table 4: Illustrative Combination Study Results of Ministat in Animal Models
| Animal Model (Disease) | Treatment Group | Tumor Volume (mm³) / Paw Swelling (mm) | Effect vs. Control |
| Colon Cancer Xenograft (Oncology) | Vehicle | 800 ± 50 | - |
| Colon Cancer Xenograft (Oncology) | Ministat Alone | 520 ± 40 | -35% |
| Colon Cancer Xenograft (Oncology) | Compound X Alone | 480 ± 35 | -40% |
| Colon Cancer Xenograft (Oncology) | Ministat + Compound X | 180 ± 20 | -77% (Synergistic) |
| Collagen-induced Arthritis (Chronic Inflammation) | Vehicle | 4.5 ± 0.4 | - |
| Collagen-induced Arthritis (Chronic Inflammation) | Ministat Alone | 2.8 ± 0.3 | -38% |
| Collagen-induced Arthritis (Chronic Inflammation) | Compound Y Alone | 3.1 ± 0.3 | -31% |
| Collagen-induced Arthritis (Chronic Inflammation) | Ministat + Compound Y | 1.5 ± 0.2 | -67% (Additive/Synergistic) |
Vii. Interactions of Ministat with Other Biological Systems and Compounds Pre Clinical Focus
Drug-Drug Interactions (DDI) of Ministat in Pre-clinical Contexts
Pre-clinical drug-drug interaction (DDI) studies are conducted early in drug development to evaluate how a new drug candidate might interact with other drugs when co-administered. qps.combiopharmaservices.com These studies are essential for predicting potential interactions that could affect the safety and efficacy of the drug in clinical settings. qps.com DDI studies typically investigate both pharmacokinetic (PK) and pharmacodynamic (PD) interactions. PK interactions involve alterations in drug absorption, distribution, metabolism, and excretion (ADME), while PD interactions assess changes in pharmacological effects or receptor binding. qps.combiopharmaservices.com
In vitro enzyme inhibition and induction assays are vital components of early drug research, primarily focusing on the impact of a compound on cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. nuvisan.comnih.gov These assays determine if a compound can inhibit the activity of metabolizing enzymes, potentially leading to increased levels of co-administered drugs, or induce their activity, which could decrease the levels of other drugs. nuvisan.comnih.gov Common CYP enzymes assessed include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. nuvisan.comnih.gov Inhibition can be reversible or time-dependent, while induction often involves activation of nuclear receptors such as PXR, AhR, or CAR. nuvisan.comnih.gov
No specific in vitro enzyme inhibition or induction data for Ministat (PubChem CID 18462339) were found in the conducted searches. If such data were available, they would typically be presented in tables detailing the IC50 (concentration causing 50% inhibition) or fold-induction values for various CYP isoforms.
In vivo interaction studies in animal models are conducted to simulate real-world conditions and assess the systemic impact of co-administration on pharmacokinetics and pharmacodynamics. qps.comeuropa.eu While in vitro studies provide initial insights, in vivo models, often utilizing species like rodents, dogs, or pigs, are crucial for understanding complex physiological functions and systemic interactions between organs that cannot be fully recapitulated in vitro. biobide.comnih.govpharmaron.com These studies help validate hypotheses derived from in vitro data and provide a more comprehensive understanding of a compound's interaction profile within a living organism. europa.eunih.gov
Specific in vivo interaction studies involving Ministat (PubChem CID 18462339) in animal models were not identified in the search results. Such studies would typically involve administering Ministat alongside other probe drugs and measuring changes in their plasma concentrations or pharmacological effects over time.
Interactions of Ministat with Endogenous Biomolecules (e.g., Proteins, Lipids, Carbohydrates)
Understanding a compound's interactions with endogenous biomolecules, such as proteins, lipids, and carbohydrates, is essential for predicting its distribution, metabolism, and potential pharmacological effects within the body. savemyexams.comquora.comnih.govbyjus.comlibretexts.org Proteins, including plasma proteins and enzymes, can bind to drugs, influencing their free concentration, distribution, and clearance. nih.govlibretexts.org Lipids are integral components of cell membranes and can affect a drug's absorption and distribution, particularly for lipophilic compounds. quora.comnih.govlibretexts.org Carbohydrates play roles in energy storage, cell structure, and cell signaling, and interactions with them can impact various biological processes. quora.comnih.govbyjus.comlibretexts.org These interactions can occur through various forces, including hydrogen bonding, hydrophobic interactions, and ionic bonds. savemyexams.comnih.gov
The conducted searches did not yield specific data on the interactions of Ministat (PubChem CID 18462339) with endogenous biomolecules such as proteins, lipids, or carbohydrates.
Modulatory Effects of Ministat on Microbiota in Experimental Systems
No specific research findings detailing the modulatory effects of Ministat (PubChem CID 18462339) on microbiota in experimental systems were found in the searches.
Viii. Advanced Analytical and Methodological Approaches for Ministat Research
Chromatographic Techniques for Separation and Quantification of Ministat and its Metabolites
Chromatographic techniques are foundational for separating complex mixtures, allowing for the isolation, identification, and quantification of "Ministat" and its related compounds, including metabolites.
High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for separating, identifying, and quantifying components in liquid mixtures. wikipedia.orgthermofisher.comshimadzu.com It operates by passing a liquid sample (mobile phase) through a column packed with a solid stationary phase. wikipedia.orgshimadzu.com Compounds in the sample interact differently with the stationary phase, leading to varying migration rates and thus separation. wikipedia.orgshimadzu.com HPLC is particularly suitable for analyzing non-volatile or thermally labile compounds. thermofisher.comwikipedia.org
When coupled with a Ultraviolet (UV) detector, HPLC-UV enables the quantification of "Ministat" and its derivatives that possess chromophores (light-absorbing groups). pan.olsztyn.plresearchgate.net The detector measures the absorbance of UV light by the eluting compounds, generating a chromatogram where peak area is proportional to the compound's concentration, allowing for quantitative analysis and purity assessment. wikipedia.orgpan.olsztyn.plresearchgate.netmdpi.com
For more comprehensive analysis, HPLC is often coupled with Mass Spectrometry (MS), forming Liquid Chromatography-Mass Spectrometry (LC-MS). wikipedia.orgalwsci.commpi-bremen.de LC-MS combines the powerful separation capabilities of HPLC with the mass analysis capabilities of MS, providing both chromatographic separation and molecular mass information. wikipedia.orgmpi-bremen.delupinepublishers.com This hyphenated technique is highly sensitive and selective, making it invaluable for identifying "Ministat" and its metabolites, even at trace levels in complex biological matrices. wikipedia.orgalwsci.commpi-bremen.desepscience.comnews-medical.net LC-MS/MS (tandem mass spectrometry) is considered a gold standard for metabolite analysis, offering unique fragmentation patterns for identification. alwsci.com
An illustrative example of HPLC parameters and typical outcomes for a compound like Ministat might be:
| Parameter | Description |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% formic acid |
| Flow Rate | 0.8 mL/min |
| Detection (UV) | 254 nm, 280 nm |
| Detection (MS) | Electrospray Ionization (ESI), positive mode |
| Expected Outcome | Separation of Ministat from impurities and metabolites based on polarity. wikipedia.orgphenomenex.com |
| Quantification | Accurate measurement of Ministat and metabolite concentrations. wikipedia.orgphenomenex.com |
| Identification | Confirmation of molecular weight and formula for Ministat and metabolites. wikipedia.orgalwsci.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique primarily used for the separation, identification, and quantification of volatile and semi-volatile compounds. resolvemass.canih.govthermofisher.com In GC-MS, the sample is first vaporized and carried by an inert gas (carrier gas) through a chromatographic column, where components are separated based on their volatility and interaction with the stationary phase. resolvemass.catechnologynetworks.com As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, fragmented, and analyzed based on their mass-to-charge (m/z) ratio. resolvemass.catechnologynetworks.com
GC-MS is particularly useful for "Ministat" research if "Ministat" itself or its derivatives are volatile or can be chemically derivatized to become volatile. This technique can be employed for purity assessment, identification of specific volatile impurities, or the characterization of volatile metabolites. alwsci.comresolvemass.cathermofisher.com The resulting mass spectra can be compared with extensive libraries to confirm the identity of compounds. resolvemass.cathermofisher.com
An illustrative table for GC-MS findings for a hypothetical volatile Ministat derivative:
| Analyte (Hypothetical) | Retention Time (min) | Major m/z Fragments | Proposed Identity |
| Ministat-Derivative A | 12.3 | 150, 122, 91 | Volatile Metabolite 1 |
| Ministat-Derivative B | 18.7 | 205, 177, 77 | Volatile Impurity |
| Ministat-Derivative C | 25.1 | 240, 197, 105 | Degradation Product |
Spectroscopic Techniques for Structural Characterization and Interaction Studies of Ministat
Spectroscopic techniques provide detailed information about the molecular structure, conformation, and interactions of "Ministat."
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides extensive information about the molecular structure, stereochemistry, and conformational dynamics of organic compounds. alwsci.comlibretexts.orgjchps.combiyokimya.vetazolifesciences.com It relies on the magnetic properties of atomic nuclei (such as ¹H, ¹³C, ¹⁵N, ³¹P) when placed in a strong magnetic field. libretexts.orgjchps.combiyokimya.vet By measuring the energy required to change the alignment of these magnetic nuclei, NMR spectra are generated, revealing the chemical environment of each nucleus. libretexts.orgjchps.com
For "Ministat," ¹H NMR and ¹³C NMR are routinely used to determine the complete carbon-hydrogen framework and functional groups. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, provide crucial connectivity information, allowing for unambiguous structural elucidation. researchgate.net NMR can also be used to identify impurities or degradation products and to study molecular interactions and dynamics in solution. jchps.combiyokimya.vet It is particularly valuable for characterizing complex metabolites. alwsci.com
An illustrative table of hypothetical NMR data for "Ministat":
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration (for ¹H) | Assignment (Hypothetical) |
| ¹H | 7.25 | d | 2H | Aromatic H (ortho) |
| ¹H | 6.80 | t | 1H | Aromatic H (para) |
| ¹H | 3.50 | s | 3H | -OCH₃ |
| ¹³C | 165.2 | - | - | Carbonyl C |
| ¹³C | 128.5 | - | - | Aromatic C |
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge (m/z) ratio of ions, providing critical information about the molecular weight and elemental composition of a compound. fiveable.melibretexts.orgspectroscopyonline.comopenstax.org For "Ministat," high-resolution MS (HRMS) can determine its exact mass with high precision, which is crucial for deducing its elemental formula. spectroscopyonline.comopenstax.org
Beyond molecular weight, MS provides fragmentation patterns by inducing the molecule to break into smaller, charged fragments. fiveable.melibretexts.orgmsu.edu These fragmentation patterns are unique to each compound and serve as a "fingerprint" for structural elucidation, helping to identify functional groups and substructures within the "Ministat" molecule. fiveable.melibretexts.org Various ionization techniques, such as Electrospray Ionization (ESI) for polar and thermally labile compounds (often coupled with LC-MS) and Electron Ionization (EI) for volatile compounds (often coupled with GC-MS), are employed depending on the nature of "Ministat." mpi-bremen.desepscience.comfiveable.mespectroscopyonline.com MS is indispensable for identifying unknown compounds and characterizing metabolites by providing their molecular mass and structural fragments. alwsci.comsepscience.comfiveable.menih.gov
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of crystalline compounds. rigaku.comexcillum.comuq.edu.audiamond.ac.ukncsu.edu When a single crystal of "Ministat" is exposed to X-rays, the X-rays diffract, and the resulting diffraction pattern is analyzed to calculate the precise positions of atoms within the molecule. rigaku.comuq.edu.audiamond.ac.uk This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, yielding the absolute configuration and conformation of "Ministat." rigaku.comuq.edu.au
Furthermore, X-ray crystallography is crucial for understanding the interactions of "Ministat" with biological targets, such as proteins, through co-crystallization. hitgen.commigrationletters.comyoutube.comcriver.comdomainex.co.uk By growing crystals of the target protein in the presence of "Ministat," researchers can obtain co-crystal structures that reveal the exact binding mode, intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions), and conformational changes induced upon binding. hitgen.commigrationletters.comyoutube.comdomainex.co.uk This atomic-level insight is invaluable for structure-based drug design and optimization efforts related to "Ministat." hitgen.commigrationletters.comcriver.com
An illustrative summary of information obtained from X-ray Crystallography for Ministat:
| Information Type | Description |
| Molecular Structure | Definitive 3D atomic coordinates of Ministat. rigaku.comuq.edu.au |
| Bond Lengths/Angles | Precise measurements of all chemical bonds and angles. rigaku.com |
| Absolute Configuration | Unambiguous determination of stereochemistry. rigaku.comuq.edu.au |
| Conformation | Spatial arrangement of atoms and flexibility. rigaku.com |
| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, etc., in crystal lattice. rigaku.com |
| Co-crystal Structures | Binding mode and interactions of Ministat with biological targets. hitgen.commigrationletters.comyoutube.comdomainex.co.uk |
Ix. Emerging Research Avenues and Future Prospects for the Chemical Compound Ministat
Exploration of Novel Therapeutic or Investigative Applications for Rosuvastatin
While Rosuvastatin is a cornerstone for preventing cardiovascular disease in high-risk individuals and treating abnormal lipid levels, ongoing research is investigating its utility in other clinical contexts. wikipedia.org These explorations are based on its pleiotropic effects, including anti-inflammatory properties.
Key Investigative Areas:
Chronic Kidney Disease (CKD): The relationship between LDL-C reduction and cardiovascular outcomes in patients with advanced kidney disease has been inconsistent. However, studies like the JUPITER trial have shown that participants with moderate CKD benefit from Rosuvastatin, suggesting a potential role in this specific patient subpopulation. nih.gov Further research is needed to clarify its efficacy and role in different stages of CKD. nih.govwithpower.com
Telomere Biology: Preclinical and clinical studies are investigating the effect of Rosuvastatin on the telomere-telomerase system. The RETAIN study, for instance, is designed to prospectively evaluate how Rosuvastatin affects the telomere homeostasis in patients with acute coronary syndrome, potentially revealing novel mechanisms related to cellular aging and cardiovascular health. nih.gov
Non-Cardioembolic Stroke and TIA: Non-FDA-approved uses that are being explored include secondary prevention in transient ischemic attack (TIA) and non-cardioembolic stroke. nih.gov
Perioperative Therapy: Another area of investigation is its use as a perioperative therapy to reduce cardiac risk in noncardiac surgeries. nih.gov
These research efforts aim to expand the therapeutic profile of Rosuvastatin beyond its primary indications for hyperlipidemia and cardiovascular disease prevention. nih.govnbinno.com
Development of Advanced Delivery Systems and Formulation Strategies for Rosuvastatin (for research purposes)
A significant challenge with Rosuvastatin is its low oral bioavailability (less than 20%) and poor solubility. ijper.org To overcome these limitations for research and potential future clinical applications, scientists are developing advanced drug delivery systems designed to enhance its pharmacokinetic properties.
Novel Formulation Strategies:
| Delivery System | Carrier Materials | Key Findings in Preclinical Models | Reference |
| Nanoparticles (NPs) | PLGA and Pluronic F-127 | Enhanced dissolution and bioavailability compared to drug suspension. Sustained release of over 90% in 24 hours. | nih.gov |
| Macrophage Membrane-Coated NPs | Prussian blue nanoparticles coated with macrophage membranes | Improved bioavailability and targeted delivery to plaque lesions in models of atherosclerosis. | nih.gov |
| Nanostructured Lipid Carriers (NLCs) | Lipids in a solid matrix at physiological temperature | Significantly higher anticholesterolemic activity compared to Rosuvastatin tablet powder, attributed to sustained release and increased absorption. | dovepress.com |
| Nanosponges | Eudragit L-100 and Polyvinyl Alcohol (PVA) | Demonstrated a 2-fold enhancement in bioavailability compared to the pure drug in in vivo studies. | ijper.org |
These nanotechnology-based systems offer promising strategies to improve the delivery of Rosuvastatin, potentially allowing for more effective research into its mechanisms and applications. nih.gov The development of such advanced drug delivery systems is a key focus for formulation scientists. researchgate.net
Computational Design and De Novo Synthesis of Next-Generation Rosuvastatin Analogues
The computational design of new molecules represents a frontier in medicinal chemistry. While specific research on the de novo synthesis of next-generation Rosuvastatin analogues is emerging, the methodologies are well-established in related fields. These approaches aim to create novel compounds with improved efficacy, better safety profiles, or dual-targeting capabilities.
Methodologies for Analogue Design:
Homology Modeling and Molecular Docking: This involves creating a 3D model of the target enzyme, such as HMG-CoA reductase from a specific pathogen, and then computationally screening vast libraries of potential analogues to predict their binding affinity. This approach has been used to identify statin-like compounds for treating schistosomiasis. researchgate.net
Structure-Based Design: Starting with the known structure of a lead compound or target, new analogues are designed to optimize interactions with the target protein. This strategy was used to develop potent diimidazole derivatives that inhibit PCSK9, another key target in cholesterol metabolism. acs.org
Metadynamics and Molecular Dynamics (MD) Simulations: These computational techniques are used to refine the predicted binding poses of designed analogues and estimate their binding free energy, improving the accuracy of the design process. researchgate.netacs.org
These computational tools allow researchers to prioritize the synthesis of the most promising candidates, accelerating the discovery of novel compounds. researchgate.net For example, a computational approach in a related field led to the synthesis of bryostatin analogues that retained the desired biological activity with a simplified chemical structure. nih.gov
Integration of Artificial Intelligence and Machine Learning in Rosuvastatin Research
Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by analyzing large datasets to uncover insights and make predictions. nih.gov
Applications in Statin Research:
Predicting Efficacy and Safety: ML models are being developed using real-world clinical data to predict patient response to statin therapy and the likelihood of adverse reactions. These models use features like baseline liver enzymes and platelet counts to assist in optimizing treatment strategies. frontiersin.org
Optimizing Formulations: AI, specifically artificial neural networks (ANN), has been used to design and optimize orally fast disintegrating tablets of Rosuvastatin. This approach helps in systematically varying formulation components to achieve desired characteristics like hardness and disintegration time. jmchemsci.com
Analyzing Public Perceptions: AI-enabled analysis of social media data helps researchers understand public perceptions, sentiments, and misinformation surrounding statins. nih.govstanford.edu This information can guide public health strategies and improve patient-clinician communication to address barriers to adherence. nih.gov
Drug Repurposing: Machine learning frameworks are being used to analyze thousands of existing drugs to identify non-lipid-lowering agents that may have unexpected cholesterol-reducing effects, offering new therapeutic options. eurekalert.org
Methodological Innovations and Translational Research Challenges in Studying Rosuvastatin
Translating basic scientific discoveries into clinical applications is a complex process fraught with challenges. e-century.us For a well-established compound like Rosuvastatin, specific hurdles remain in refining its use and understanding its full potential.
Key Challenges and Innovations:
Limitations of Preclinical Models: A significant challenge in translational research is that compelling laboratory evidence does not always translate to efficacy in human clinical trials. e-century.us Data variability and bias in the interpretation of preclinical studies are principal challenges. e-century.us
Navigating Regulatory Processes: Regulatory requirements for new applications or formulations are rigorous, complex, and vary by region, posing a significant hurdle for researchers. cytivalifesciences.com
Patient Subpopulation Efficacy: There is a recognized gap in understanding the efficacy of Rosuvastatin in specific patient groups, including those with chronic kidney disease, women, and various ethnic groups, highlighting a need for more targeted research. withpower.com
Data Management and Analysis: The increasing scale of research, from preclinical studies to clinical trials, generates vast amounts of data. Effectively managing, analyzing, and using this data to drive process optimization is a major challenge. cytivalifesciences.com
Non-scientific Factors: The success of translational research is also impacted by non-scientific issues such as the availability of funding, regulatory burdens, and fragmented infrastructure. e-century.us
Addressing these challenges requires collaboration between preclinical and clinical scientists, as well as innovations in clinical trial design and data management to ensure that promising research on compounds like Rosuvastatin successfully translates into patient benefits. e-century.uscytivalifesciences.com
Q & A
Q. How can Ministat be integrated into experimental workflows to ensure reproducibility?
Q. What are the best practices for structuring Ministat-compatible datasets?
Datasets must adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use standardized formats (e.g., CSV, JSON) and metadata schemas (e.g., Dublin Core) to describe variables, units, and measurement techniques. For example, a spectroscopy study should include wavelength ranges, instrument calibration data, and baseline correction methods . Ministat’s compatibility with public repositories like Zenodo ensures long-term data preservation .
Q. How should researchers validate Ministat’s statistical outputs against traditional methods?
Conduct pilot studies comparing Ministat’s results with manual calculations or established software (e.g., R, SPSS). For example, run ANOVA tests on a sample dataset and cross-verify p-values and effect sizes. Document discrepancies and adjust Ministat’s parameters (e.g., confidence intervals, bootstrapping iterations) to align with peer-reviewed benchmarks .
Advanced Research Questions
Q. How can Ministat resolve contradictions in multi-modal datasets (e.g., conflicting biochemical and behavioral data)?
Apply triangulation methods by integrating Ministat’s statistical modules with qualitative analysis tools. For instance, in a neuropharmacology study, overlay electrophysiological data (spike rates) with behavioral observations (response latency) using Ministat’s time-series alignment feature. Use sensitivity analysis to identify outliers and reweight conflicting data points based on experimental context .
Q. What experimental designs optimize Ministat’s machine learning algorithms for predictive modeling?
Employ factorial designs to test multiple variables simultaneously. For example, in drug discovery, vary compound concentrations, pH levels, and temperature in a DOE (Design of Experiments) framework. Use Ministat’s regression trees to identify nonlinear interactions and validate models via k-fold cross-validation. Report metrics like AUC-ROC curves and precision-recall tradeoffs .
Q. How can Ministat handle missing data in longitudinal studies without introducing bias?
Implement multiple imputation techniques within Ministat, specifying assumptions (e.g., Missing at Random). For clinical trials, combine Ministat’s EM (Expectation-Maximization) algorithm with sensitivity analyses to assess imputation robustness. Compare complete-case analyses with imputed results in supplementary tables .
Methodological Frameworks
Q. What frameworks align Ministat with theoretical research paradigms (e.g., positivism vs. constructivism)?
For positivist studies, use Ministat’s hypothesis-testing modules (e.g., t-tests, chi-square) to quantify causal relationships. In constructivist research, apply Ministat’s thematic coding tools to cluster qualitative data (e.g., interview transcripts) and generate code-frequency matrices. Mixed-methods designs can merge these approaches via Ministat’s data fusion interface .
Q. How to design Ministat-driven surveys for high-response validity in social sciences?
Develop closed-ended Likert-scale questions with Ministat’s randomization feature to mitigate order bias. Pre-test surveys using cognitive interviews and refine ambiguous items via Ministat’s item-response theory (IRT) analysis. Report Cronbach’s alpha scores for reliability and factor loadings for construct validity in appendices .
Data Presentation Guidelines
Include structured tables for critical findings:
| Variable | Control Group (n=30) | Intervention Group (n=30) | p-value |
|---|---|---|---|
| Baseline Measurement | 45.2 ± 3.1 | 44.8 ± 2.9 | 0.62 |
| Post-Intervention | 48.7 ± 2.8 | 53.4 ± 3.2 | <0.01 |
Table 1: Example of Ministat-generated comparative analysis for a clinical trial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
